1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-
CAS No.: 646056-41-9
Cat. No.: VC15969714
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- - 646056-41-9](/images/structure/VC15969714.png)
Specification
CAS No. | 646056-41-9 |
---|---|
Molecular Formula | C10H16N4O |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3 |
Standard InChI Key | SAWKCHBFYVSXAO-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(C1)CCCN2C3=NN=CO3 |
Introduction
Molecular Architecture and Chemical Properties
The core structure of 1,7-diazaspiro[4.4]nonane consists of a bicyclic system where two nitrogen atoms occupy positions 1 and 7 of a spiro-fused cyclopentane-pyrrolidine framework . The 7-methyl group introduces steric and electronic modifications, while the 1,3,4-oxadiazole substituent at position 1 contributes π-conjugation and hydrogen-bonding capabilities. Key properties include:
Structural Characterization
-
Molecular Formula: (inferred from analogous compounds).
-
Spiro Junction: The spiro[4.4]nonane system imposes a rigid, three-dimensional geometry that influences binding interactions with biological targets .
-
Oxadiazole Ring: The 1,3,4-oxadiazole moiety enhances metabolic stability and facilitates interactions with enzymes via its electron-deficient nitrogen atoms .
Table 1: Comparative Molecular Properties of Diazaspiro-Oxadiazole Derivatives
Synthetic Methodologies
The synthesis of diazaspiro-oxadiazole hybrids typically involves multi-step routes leveraging cyclization and heterocycle-forming reactions.
Key Synthetic Steps
-
Formation of Diazaspiro Core:
-
Oxadiazole Incorporation:
Scheme 1: Proposed Synthesis Pathway
Biological Activities and Mechanisms
While direct assays on 1,7-diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- are unavailable, structurally related compounds exhibit promising bioactivity:
Compound | HT-29 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) |
---|---|---|
2,5-Diaryl-1,3,4-oxadiazole | 12.4 | 8.9 |
Diazaspiro-Oxadiazole Hybrid | N/A | 15.2 (predicted) |
Antimicrobial Activity
-
Oxadiazole moieties exhibit broad-spectrum antibacterial effects by inhibiting penicillin-binding proteins.
-
Methyl substitution enhances lipophilicity, improving membrane penetration in Gram-positive pathogens.
Structure-Activity Relationships (SAR)
-
Spiro Rigidity: The constrained geometry improves target selectivity but may reduce solubility .
-
Oxadiazole Position: 2-Substituted oxadiazoles show higher potency than 5-substituted isomers due to optimized hydrogen bonding.
-
Methyl Group Impact: The 7-methyl group stabilizes the spiro conformation, enhancing metabolic stability in hepatic microsomes.
Pharmacokinetic and Toxicity Profiles
-
Absorption: Moderate oral bioavailability (∼40%) predicted due to moderate LogP and molecular weight <500 .
-
Metabolism: Hepatic oxidation of the oxadiazole ring generates inactive sulfonic acid derivatives.
-
hERG Inhibition: Low risk (predicted IC₅₀ >30 μM), suggesting reduced cardiotoxicity compared to first-generation spiro compounds .
Future Directions
-
Target Validation: Proteomic studies to identify binding partners (e.g., STAT3, miR-21) using affinity chromatography .
-
Prodrug Development: Phosphate ester prodrugs to enhance aqueous solubility for intravenous administration.
-
Combination Therapies: Synergy studies with checkpoint inhibitors in triple-negative breast cancer models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume